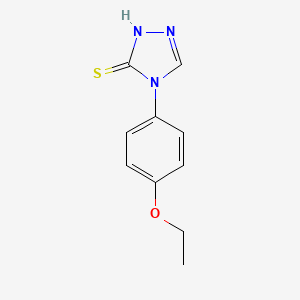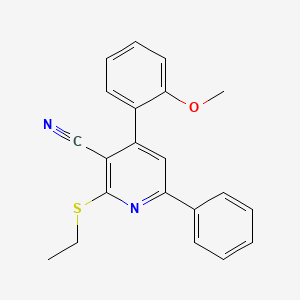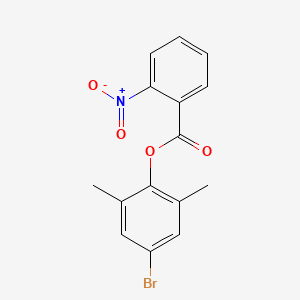![molecular formula C17H23N5O B4704410 6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4704410.png)
6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
描述
6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as CP-PPU, is a potent and selective inhibitor of the ATP-sensitive potassium (KATP) channel. KATP channels are found in many tissues and play an important role in regulating insulin secretion, blood flow, and cardiac function. The development of CP-PPU has led to significant advances in the study of KATP channels and their role in various physiological processes.
作用机制
6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one works by selectively inhibiting the KATP channel, which is found in many tissues including pancreatic beta cells, smooth muscle, and cardiac muscle. The KATP channel is a heteromultimeric complex composed of a sulfonylurea receptor (SUR) subunit and an inwardly rectifying potassium (Kir) subunit. This compound binds to the SUR subunit and prevents the channel from opening in response to changes in cellular metabolism. This results in increased insulin secretion, vasoconstriction, and decreased cardiac contractility.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on insulin secretion, blood flow regulation, and cardiac function. In pancreatic beta cells, this compound increases insulin secretion by inhibiting KATP channel activity, leading to depolarization of the cell membrane and subsequent calcium influx. In smooth muscle cells, this compound causes vasoconstriction by inhibiting KATP channel activity, leading to depolarization of the cell membrane and subsequent calcium influx. In cardiac muscle cells, this compound decreases contractility by inhibiting KATP channel activity, leading to hyperpolarization of the cell membrane and subsequent decrease in calcium influx.
实验室实验的优点和局限性
The main advantage of using 6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its selectivity for the KATP channel. This allows researchers to study the specific effects of KATP channel inhibition on various physiological processes. However, a limitation of using this compound is its potency, which can make it difficult to use in certain experiments. Additionally, this compound has a short half-life, which can make it challenging to maintain consistent levels of inhibition over time.
未来方向
There are many future directions for research involving 6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one and KATP channels. One area of interest is the development of new drugs that target KATP channels for the treatment of various diseases, including diabetes, hypertension, and ischemic heart disease. Additionally, researchers are interested in studying the effects of KATP channel inhibition on other physiological processes, such as pain perception and neuronal activity. Finally, there is ongoing research into the structure and function of KATP channels, which could lead to a better understanding of their role in various physiological processes.
科学研究应用
6-cyclopentyl-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been widely used in scientific research to study the role of KATP channels in various physiological processes. It has been used to investigate the effects of KATP channel activation on insulin secretion, blood flow regulation, and cardiac function. This compound has also been used to study the role of KATP channels in the pathogenesis of various diseases, including diabetes, hypertension, and ischemic heart disease.
属性
IUPAC Name |
6-cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-20-8-10-21(11-9-20)17-18-12-14-15(19-17)6-7-22(16(14)23)13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQILGROGOLTGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-chlorophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4704333.png)

![2-(2-biphenylyloxy)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4704341.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B4704342.png)
![ethyl 2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4704362.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B4704383.png)
![(3,4-difluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B4704389.png)

![5-(3-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4704403.png)
![(2-{[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4704409.png)
![3-[(3-methoxybenzyl)thio]-5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4704418.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4704420.png)